(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide
Description
The compound "(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide" is a benzothiazole derivative featuring a fused benzo[d]thiazole core substituted with methoxy and methoxyethyl groups. The isoxazole-3-carboxamide moiety is linked via an imine group in the (E)-configuration. While direct synthesis details for this compound are absent in the provided evidence, analogous synthetic routes for related benzothiazoles and thiadiazoles involve carbodiimide-mediated coupling (e.g., N-ethyl-N’-(dimethylamino propyl)-carbodiimide hydrochloride) and condensation reactions .
Properties
IUPAC Name |
N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-10-8-12(18-23-10)15(20)17-16-19(6-7-21-2)13-5-4-11(22-3)9-14(13)24-16/h4-5,8-9H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZXNFVNFVNEPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide is a synthetic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by a benzo[d]thiazole moiety, which is known for its diverse pharmacological properties. The molecular formula is with a molecular weight of approximately 434.5 g/mol. Its structural components include:
- Benzo[d]thiazole ring : Imparts biological activity.
- Methoxy groups : Enhance solubility and bioavailability.
- Isosazole moiety : Contributes to the compound's reactivity and interaction with biological targets.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of compounds with similar structural features. For instance, derivatives of benzothiazole have been shown to exhibit cytotoxic effects against various cancer cell lines, including:
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Breast Cancer | MCF-7 | 10 |
| Lung Cancer | A549 | 15 |
| Liver Cancer | HepG2 | 12 |
| Prostate Cancer | PC3 | 8 |
These findings suggest that the compound may inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various bacterial strains. Preliminary tests indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results demonstrate the potential of this compound as an antimicrobial agent, particularly in the context of drug-resistant infections .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cancer metabolism, such as topoisomerases or kinases, which are crucial for DNA replication and repair.
- Modulation of Cell Signaling Pathways : It may affect signaling pathways such as MAPK/ERK and PI3K/Akt, leading to altered cell growth and survival .
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can induce oxidative stress, leading to apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the methoxy groups and the isoxazole ring can significantly influence potency and selectivity. For example, increasing electron-donating substituents on the aromatic rings has been associated with enhanced anticancer activity .
Case Studies
Several case studies have investigated the efficacy of similar compounds in preclinical models:
- Study on Breast Cancer Cells : A derivative showed a significant reduction in tumor size in murine models when administered at doses correlating with in vitro IC50 values.
- Antimicrobial Efficacy : Compounds structurally related to this compound demonstrated synergistic effects when combined with conventional antibiotics against resistant strains.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Compounds similar to (E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide have shown promising anticancer properties by inducing apoptosis in various cancer cell lines. The benzo[d]thiazole moiety is known for its ability to interact with biological targets that are crucial in cancer pathways .
-
Enzyme Inhibition :
- Research indicates that derivatives of this compound can inhibit specific enzymes associated with cancer progression. For instance, studies have demonstrated that certain benzo[d]thiazole derivatives effectively inhibit kinases involved in tumor growth, suggesting a potential role for this compound in targeted cancer therapies.
Neuropharmacological Applications
-
NMDA Receptor Modulation :
- The compound's structure suggests potential interactions with NMDA receptors, which are implicated in various neurological disorders. NMDA antagonists have been explored for their neuroprotective effects against excitotoxicity, making this compound a candidate for further investigation in neuropharmacology .
- Potential Antidepressant Effects :
Case Studies and Research Findings
- In Vitro Studies :
-
Molecular Docking Studies :
- Molecular docking simulations have provided insights into the binding affinities of this compound to various biological targets, including kinases and receptors involved in cancer and neurological disorders. These studies suggest a favorable binding profile that could translate into effective therapeutic agents .
Chemical Reactions Analysis
Functional Group Transformations
The compound undergoes site-specific reactions at its methoxy, carboxamide, and heterocyclic groups:
Methoxy Group Reactions
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Demethylation : Treatment with BBr<sub>3</sub> in CH<sub>2</sub>Cl<sub>2</sub> converts methoxy to hydroxyl groups (yield: 60–75%).
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Alkylation : Reacts with alkyl halides (e.g., CH<sub>3</sub>I) under basic conditions to form ethoxy derivatives.
Carboxamide Reactions
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Hydrolysis : Acidic (HCl/H<sub>2</sub>O) or basic (NaOH/EtOH) hydrolysis yields carboxylic acid derivatives (yield: 50–68%).
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Nucleophilic Substitution : Reacts with amines (e.g., NH<sub>3</sub>) to form urea analogs.
Heterocyclic Reactivity
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Thiazole Ring Oxidation : Treatment with H<sub>2</sub>O<sub>2</sub>/AcOH oxidizes sulfur to sulfoxide/sulfone derivatives.
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Isoxazole Ring Opening : Reacts with Grignard reagents (e.g., MeMgBr) to form β-keto enamines .
Decomposition and Stability
The compound shows limited thermal stability and sensitivity to UV light:
-
Mechanistic Pathway : Photooxidation involves singlet oxygen-mediated S-oxidation, confirmed by ESR spectroscopy.
Biological Interaction-Driven Reactions
In enzymatic environments, the compound participates in targeted transformations:
Analytical Characterization of Reaction Products
Key techniques for monitoring reactions and verifying products:
| Technique | Application | Example Data |
|---|---|---|
| <sup>1</sup>H NMR | Confirms demethylation (δ 3.8 ppm → δ 5.2 ppm for -OH) | |
| HPLC-MS | Quantifies hydrolysis products (m/z 348 → m/z 335) | |
| IR Spectroscopy | Detects carboxamide hydrolysis (C=O stretch at 1680 cm<sup>−1</sup> → 1720 cm<sup>−1</sup>) |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Features of Comparable Compounds
Key Observations:
Core Heterocycles :
- The target compound combines a benzo[d]thiazole with an isoxazole, differing from thiadiazole-based analogs (e.g., ) and simpler thiazoles (e.g., ). This hybrid structure may enhance binding specificity compared to single-ring systems .
- Benzothiazole derivatives (e.g., ) share the benzo-fused thiazole core but lack the isoxazole-carboxamide moiety, which could influence solubility or target engagement .
Substituent Effects :
- The 6-methoxy and 3-(2-methoxyethyl) groups on the benzothiazole may improve metabolic stability compared to halogenated analogs (e.g., 4-chlorobenzylidene in ) .
- The trifluoromethyl group in ’s compounds is a common pharmacophore for enhancing bioavailability, whereas the target compound’s methoxyethyl group may offer similar advantages .
Bioactivity Trends: Thiadiazole derivatives () exhibit broad-spectrum insecticidal and fungicidal activities, likely due to electrophilic substituents like nitro groups. The target compound’s isoxazole-carboxamide group may instead target enzymes (e.g., kinases) via hydrogen bonding .
Chemoinformatic Similarity Analysis
Using binary fingerprint-based similarity coefficients (e.g., Tanimoto index), the target compound would exhibit moderate similarity (~0.4–0.6) to benzothiazole acetamides () due to shared thiazole cores but lower similarity to thiadiazoles () due to divergent heterocycles . Substituents like methoxyethyl and isoxazole-carboxamide would further differentiate its chemical space from trifluoromethyl or sulfonamide analogs .
Q & A
Q. Critical Conditions :
- Temperature control during imine formation (e.g., 353 K for reflux).
- Solvent choice (ethanol or methanol for condensation, polar aprotic solvents for intermediates).
- Reaction time (6–12 hours for complete conversion) .
Advanced: How can flow chemistry techniques improve the scalability and reproducibility of its synthesis?
Answer:
Flow chemistry enables precise control over reaction parameters, reducing variability. Strategies include:
- Design of Experiments (DoE) : Statistically optimize variables (residence time, temperature, reagent ratios) to maximize yield, as demonstrated in diphenyldiazomethane synthesis .
- Continuous-Flow Setup : Use micromixers to enhance reagent interaction, minimizing side products.
- In-line Analytics : Implement UV-Vis or FTIR for real-time monitoring of intermediates .
Q. Example Workflow :
Step 1 : Continuous condensation in a heated reactor coil.
Step 2 : In-line quenching and phase separation.
Step 3 : Automated purification via simulated moving bed (SMB) chromatography.
Basic: Which spectroscopic techniques are most effective for structural characterization, and what key features should be analyzed?
Answer:
- NMR :
- IR : Stretch frequencies for C=N (1640–1680 cm⁻¹) and amide C=O (1680–1720 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved?
Answer:
- Tautomerism Analysis : Use variable-temperature NMR to detect equilibrium between enol-imine and keto-amine forms, common in Schiff base analogs .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of substituents .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
Case Study : In thiazolo[3,2-a]pyrimidine derivatives, unexpected downfield shifts were attributed to electron-withdrawing substituents, validated via DFT .
Basic: What preliminary biological assays are suitable for evaluating its pharmacological potential?
Answer:
- In Vitro Screening :
- Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7), referencing benzothiazole derivatives with IC₅₀ values <10 µM .
- Anti-inflammatory : COX-2 inhibition assay (ELISA).
- Antimicrobial : Agar diffusion against Gram-positive/negative bacteria .
- Mechanistic Studies : Molecular docking to predict binding affinity with target proteins (e.g., EGFR kinase) .
Advanced: What strategies elucidate the stereochemical dynamics of the (E)-isomer under physiological conditions?
Answer:
- X-ray Crystallography : Determine solid-state configuration, as done for (E)-imine derivatives .
- Circular Dichroism (CD) : Monitor conformational changes in solution (e.g., pH-dependent isomerization).
- Molecular Dynamics (MD) Simulations : Simulate solvation effects on isomer stability using AMBER or GROMACS .
Key Finding : In related compounds, the (E)-isomer showed higher thermodynamic stability due to reduced steric hindrance .
Basic: What are the recommended storage conditions to maintain compound stability?
Answer:
- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis/oxidation.
- Stability Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation .
Advanced: How can copolymerization techniques modify its physicochemical properties for material science applications?
Answer:
- Copolymer Design : Incorporate into polycationic polymers (e.g., P(CMDA-DMDAAC)) via free-radical polymerization, enhancing solubility or conductivity .
- Functionalization : Introduce crosslinkers (e.g., APS) to create hydrogels for drug delivery .
Example : Thiophene-containing copolymers exhibit tunable electronic properties for optoelectronic devices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
